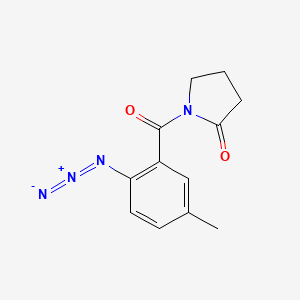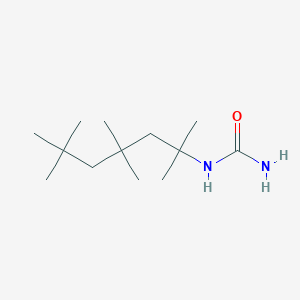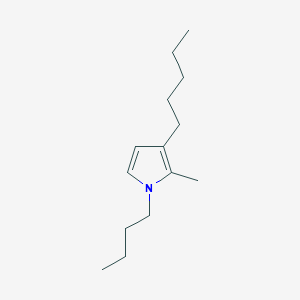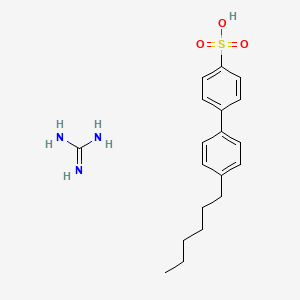
2-Pyrrolidinone, 1-(2-azido-5-methylbenzoyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyrrolidinone, 1-(2-azido-5-methylbenzoyl)- is a compound that belongs to the class of pyrrolidinones, which are five-membered lactams. This compound is characterized by the presence of an azido group and a methylbenzoyl group attached to the pyrrolidinone ring. Pyrrolidinones are known for their diverse biological activities and are used as scaffolds in medicinal chemistry .
Preparation Methods
The synthesis of 2-Pyrrolidinone, 1-(2-azido-5-methylbenzoyl)- involves several steps. One common method includes the acylation of 2-pyrrolidinone with 2-azido-5-methylbenzoyl chloride under basic conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial production methods for pyrrolidinones often involve the catalytic or electrochemical reduction of succinimide, the carbonylation of allylamine, or the hydrogenation of succinonitrile under hydrolytic conditions . These methods can be adapted to produce various derivatives, including 2-Pyrrolidinone, 1-(2-azido-5-methylbenzoyl)-.
Chemical Reactions Analysis
2-Pyrrolidinone, 1-(2-azido-5-methylbenzoyl)- can undergo several types of chemical reactions:
Oxidation: The azido group can be oxidized to form nitro compounds under specific conditions.
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like amines or thiols.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Pyrrolidinone, 1-(2-azido-5-methylbenzoyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s azido group makes it useful in bioconjugation reactions, where it can be attached to biomolecules for labeling or tracking purposes.
Mechanism of Action
The mechanism of action of 2-Pyrrolidinone, 1-(2-azido-5-methylbenzoyl)- is largely dependent on its functional groups. The azido group can participate in click chemistry reactions, forming stable triazole rings with alkynes. This property is exploited in bioconjugation and drug development. The pyrrolidinone ring can interact with various biological targets, including enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
2-Pyrrolidinone, 1-(2-azido-5-methylbenzoyl)- can be compared with other pyrrolidinone derivatives such as:
2-Pyrrolidinone: A simpler compound without the azido and methylbenzoyl groups, used as a solvent and intermediate in organic synthesis.
N-Methyl-2-pyrrolidone: Known for its use as a solvent in various industrial applications.
Pyrrolidinone-2,5-diones: Compounds with additional functional groups that exhibit different biological activities.
The presence of the azido and methylbenzoyl groups in 2-Pyrrolidinone, 1-(2-azido-5-methylbenzoyl)- makes it unique, providing additional reactivity and potential for diverse applications in research and industry .
Properties
CAS No. |
328571-52-4 |
|---|---|
Molecular Formula |
C12H12N4O2 |
Molecular Weight |
244.25 g/mol |
IUPAC Name |
1-(2-azido-5-methylbenzoyl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H12N4O2/c1-8-4-5-10(14-15-13)9(7-8)12(18)16-6-2-3-11(16)17/h4-5,7H,2-3,6H2,1H3 |
InChI Key |
WRRCSQJSGMOROM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N=[N+]=[N-])C(=O)N2CCCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-Difluoro-1-[2-(4-pentylcyclohexyl)ethyl]-1H-pyrrole](/img/structure/B12587064.png)

![N-{2-[(3-Cyano-6,8-dimethylquinolin-2-yl)amino]ethyl}-N-cyclohexylurea](/img/structure/B12587070.png)

![4-Ethyl-N-[1-(3-methylbenzoyl)cyclohexyl]benzamide](/img/structure/B12587084.png)
![tert-Butyl(dimethyl){[(2S)-2-methylhex-5-en-1-yl]oxy}silane](/img/structure/B12587089.png)



![1-[4-(4-Chlorophenyl)-4-phenylbut-3-en-1-yl]-2-methylbenzene](/img/structure/B12587113.png)


![2-[2-[2-(2-octadecoxyethoxy)ethoxy]ethoxy]ethyl 2-methylprop-2-enoate](/img/structure/B12587126.png)
![2,4,6-Tris[2,5-dimethyl-4-(pyridin-2-yl)phenyl]-1,3,5-triazine](/img/structure/B12587131.png)
